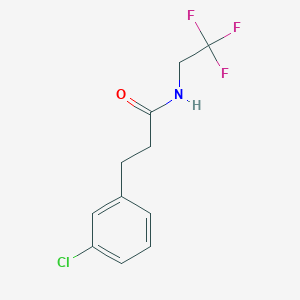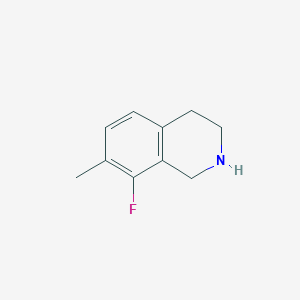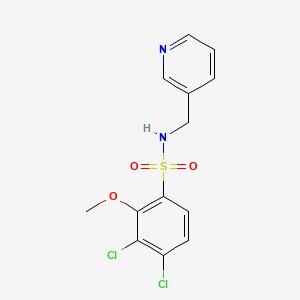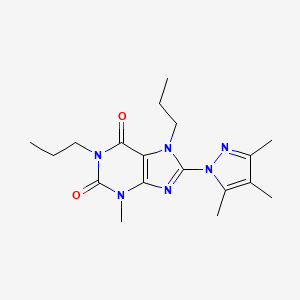
5-chloro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-chloro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide” is a chemical compound with the molecular formula C15H11ClN2OS2 and a molecular weight of 334.84. It is a part of a class of compounds known as thiophene-based analogs, which have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . This compound is currently under clinical development for the prevention and treatment of thromboembolic diseases .
Synthesis Analysis
The synthesis of thiophene derivatives, such as the compound , often involves heterocyclization of various substrates . Specific reagents and conditions used in the synthesis of similar compounds include CbzCl, THF, n-BuLi, EtOH/H2O, MsCl, NEt3, CH2Cl2, potassium phthalimide, CH3CN, N,N¢-carbonyldiimidazole (CDI), DMAP, MeNH2, MeOH, N2H4âH2O, and pyridine .
Molecular Structure Analysis
The molecular structure of “5-chloro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide” is based on a thiophene nucleus, a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . The X-ray crystal structure of a similar compound in complex with human FXa clarified the binding mode and the stringent requirements for high affinity .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a series of condensation reactions, such as the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, resulting in aminothiophene derivatives .
Physical And Chemical Properties Analysis
Thiophene, the core structure of this compound, is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position. It has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .
Scientific Research Applications
Antioxidant Activity
Research on similar compounds, such as derivatives of 5-chloro-2-hydroxyphenyl and thiophene carboxamide derivatives, has shown potent antioxidant activities. These activities are often screened through methods like DPPH radical scavenging method and reducing power assay, where some compounds have demonstrated higher antioxidant activity than well-known antioxidants like ascorbic acid (I. Tumosienė et al., 2019).
Anticancer Activity
Thiophene and thienopyridine derivatives have been synthesized and evaluated for their anticancer activities. The structural analogs exhibit good inhibitory activity against various cell lines, highlighting their potential in developing new anticancer agents (A. Atta & E. Abdel‐Latif, 2021).
Antimicrobial Activity
The synthesis of new compounds, such as thiazolo[5,4-d]pyrimidines, and their evaluation for antimicrobial properties against pathogens like Xanthomonas oryzae pv. oryzae, indicates a potential application in addressing bacterial infections in agriculture. Compounds exhibiting significant inhibitory effects suggest their utility as antimicrobial agents (Xianpeng Song et al., 2017).
Anticorrosive Additives
Pyrimidine derivatives have been explored for their applications as antioxidants and anticorrosive additives in diesel motor oils. These findings suggest the possible use of similar compounds in improving the quality and longevity of motor oils, demonstrating the broad applicability of such chemicals beyond biomedical research (H. M. Hassan et al., 2010).
Mechanism of Action
The mechanism of action of this compound is related to its antithrombotic properties. It acts as an oral, direct factor Xa inhibitor . The combination of the morpholinone and the 5-chlorothiophene-2-carboxamide moiety within the oxazolidinone FXa inhibitors resulted in subnano-molar in vitro potency .
Future Directions
Given its therapeutic potential, “5-chloro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide” is currently under clinical development for the prevention and treatment of thromboembolic diseases . The ongoing research and development efforts aim to further understand its properties and potential applications in medicinal chemistry.
properties
IUPAC Name |
5-chloro-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS2/c16-14-2-1-13(21-14)15(19)18-7-10-5-12(8-17-6-10)11-3-4-20-9-11/h1-6,8-9H,7H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZGZCBGHKDESQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=CN=CC(=C2)CNC(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide](/img/structure/B2672774.png)

![N-[4-(4-fluorophenyl)-2-thiazolyl]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2672780.png)
![3-(3-fluorophenyl)-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2672781.png)



![Spiro[2H-1-benzofuran-3,3'-piperidine];hydrochloride](/img/structure/B2672787.png)
![N-(2-methoxyethyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2672789.png)
![N-(furan-2-ylmethyl)-6-phenacylsulfanylbenzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2672790.png)


![N-(2,3-dimethylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2672795.png)